5-Chlor-2-cyanopyridin

Übersicht

Beschreibung

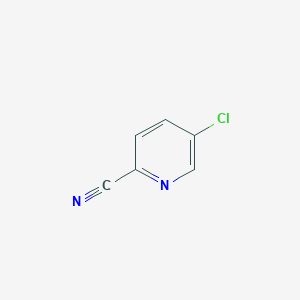

5-Chloro-2-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 2-position of the pyridine ring. This compound is a light yellow crystalline solid and is known for its utility in organic synthesis and various industrial applications .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-cyanopyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals

Wirkmechanismus

Target of Action

5-Chloro-2-cyanopyridine is primarily targeted towards the respiratory system . It is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known to cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Pathways

5-Chloro-2-cyanopyridine is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound can cause harm if ingested, inhaled, or comes into contact with skin .

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

The action of 5-Chloro-2-cyanopyridine can be influenced by environmental factors. It should be handled in a well-ventilated area to avoid inhalation . Protective gloves, clothing, and eye protection should be worn to prevent skin and eye contact . The compound should be stored in a well-ventilated place with the container kept tightly closed .

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds . This suggests that 5-Chloro-2-cyanopyridine may interact with various enzymes and proteins involved in these reactions.

Cellular Effects

Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled

Molecular Mechanism

In Suzuki–Miyaura cross-coupling reactions, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This suggests that 5-Chloro-2-cyanopyridine may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Safety data sheets suggest that it should be stored in a well-ventilated place and kept in a tightly closed container .

Metabolic Pathways

It is known to participate in Suzuki–Miyaura cross-coupling reactions , suggesting that it may interact with enzymes and cofactors involved in these reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Chloro-2-cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with cyanogen bromide in the presence of a base. Another method includes the cyclization of 2-chloro-1,3-butadiene with cyanogen .

Industrial Production Methods: In industrial settings, 5-Chloro-2-cyanopyridine is often produced via the ammoxidation of 2-chloropyridine. This process involves the reaction of 2-chloropyridine with ammonia and oxygen at high temperatures, resulting in the formation of the desired product along with water as a byproduct .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-cyanopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form pyridine-2,5-dicarboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: 5-Amino-2-cyanopyridine, 5-Methoxy-2-cyanopyridine.

Reduction: 5-Chloro-2-aminopyridine.

Oxidation: Pyridine-2,5-dicarboxylic acid.

Vergleich Mit ähnlichen Verbindungen

Nicotinonitrile (3-Cyanopyridine): Similar structure but with the cyano group at the 3-position. It is used in the synthesis of niacin (vitamin B3).

Pentachloropyridine: Contains multiple chlorine atoms, making it highly reactive towards nucleophiles.

2-Chloro-5-cyanopyridine: Similar structure but with the positions of the chlorine and cyano groups reversed

Uniqueness: 5-Chloro-2-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a cyano group on the pyridine ring allows for versatile chemical transformations and applications in various fields .

Biologische Aktivität

5-Chloro-2-cyanopyridine (CAS No. 89809-64-3) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

5-Chloro-2-cyanopyridine features a pyridine ring substituted with a chlorine atom and a cyano group. Its unique substitution pattern contributes to its distinct reactivity and biological activity. The molecular formula is , with a molecular weight of 138.55 g/mol. The compound appears as an off-white solid with a melting point range of 106 - 108 °C .

The biological activity of 5-Chloro-2-cyanopyridine is primarily attributed to its interaction with various biochemical pathways:

- Target Organs : It has been noted to affect the respiratory system , causing irritation upon exposure .

- Mode of Action : The compound is known to induce skin and serious eye irritation, and it may be harmful if ingested or inhaled .

- Biochemical Pathways : It is utilized in the Suzuki–Miyaura coupling , which is significant in organic synthesis, particularly in forming carbon-carbon bonds.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 5-chloro compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of derivatives based on 5-chloro-indole-2-carboxylate displayed potent inhibition against mutant EGFR/BRAF pathways, crucial targets in cancer therapy:

- GI50 Values : The GI50 values for these compounds ranged from 29 nM to 78 nM , indicating strong antiproliferative activity against tested cancer cell lines .

- Cell Viability Assays : In cell viability tests, compounds derived from 5-chloro-indole showed no cytotoxicity at concentrations up to 50 µM, maintaining viability levels above 87% .

Comparative Analysis of Antiproliferative Activity

| Compound | GI50 (nM) | Remarks |

|---|---|---|

| 5-Chloro-Indole | 29 - 78 | Potent inhibitors of mutant EGFR/BRAF |

| Other Derivatives | Varies | Lower activity compared to indole derivatives |

Safety and Toxicological Profile

5-Chloro-2-cyanopyridine is classified as hazardous under OSHA standards. Key safety concerns include:

- Acute Toxicity : It poses risks of acute oral, dermal, and inhalation toxicity (Category 4) .

- Irritation Potential : Causes skin irritation (Category 2) and serious eye damage (Category 2) .

- Precautionary Measures : Handling requires protective gear, including gloves and eye protection, and should be conducted in well-ventilated areas to minimize inhalation risks .

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.

- Chemical Synthesis : Utilized in organic reactions such as nucleophilic substitutions and reductions.

- Agricultural Chemicals : Employed in the development of agrochemicals and specialty chemicals due to its reactivity profile .

Eigenschaften

IUPAC Name |

5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHODOKFSYPTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397072 | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-64-3 | |

| Record name | 5-Chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-CYANOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.